N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a heterocyclic compound that features a thiadiazole ring, a pyrrole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the formation of the thiadiazole ring followed by the introduction of the pyrrole and acetamide groups. One common method involves the reaction of ethylthio-substituted hydrazine with carbon disulfide to form the thiadiazole ring. This intermediate is then reacted with phenylacetic acid and pyrrole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and pyrrole-containing molecules. Examples include:
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-imidazol-1-yl)acetamide .
Uniqueness
What sets N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide apart is its unique combination of a thiadiazole ring with a pyrrole ring and an acetamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-2-22-16-19-18-15(23-16)17-14(21)13(20-10-6-7-11-20)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVXOZLNZQIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.